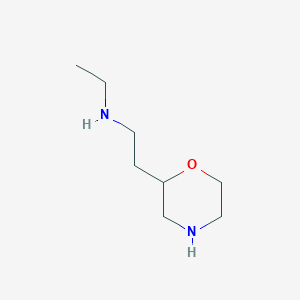

2-(2-Ethylaminoethyl)morpholine

CAS No.:

Cat. No.: VC13931184

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2O |

|---|---|

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | N-ethyl-2-morpholin-2-ylethanamine |

| Standard InChI | InChI=1S/C8H18N2O/c1-2-9-4-3-8-7-10-5-6-11-8/h8-10H,2-7H2,1H3 |

| Standard InChI Key | MBKXRUFTFOVPMD-UHFFFAOYSA-N |

| Canonical SMILES | CCNCCC1CNCCO1 |

Introduction

Structural and Chemical Properties of 2-(2-Ethylaminoethyl)morpholine

Molecular Architecture

2-(2-Ethylaminoethyl)morpholine features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a 2-ethylaminoethyl group. This structure combines the electron-rich morpholine ring with a secondary amine side chain, conferring both hydrophilic and basic properties. While direct data on this compound is absent, analogous compounds like 2-morpholinoethanol (C₆H₁₃NO₂) exhibit similar hybrid characteristics .

Physicochemical Characterization

Based on structurally related morpholine derivatives, 2-(2-Ethylaminoethyl)morpholine likely exhibits the following properties:

-

Molecular Formula: C₈H₁₆N₂O

-

Molecular Weight: ~156.23 g/mol

-

Boiling Point: Estimated between 220–240°C, analogous to 2-morpholinoethanol (227°C) .

-

Solubility: High water solubility due to the morpholine ring’s polarity, with potential miscibility in polar organic solvents like methanol or ethyl acetate .

-

Basicity: The ethylaminoethyl side chain enhances basicity compared to 2-morpholinoethanol, with a predicted pKa of ~9–10 for the amine group.

Synthetic Pathways and Catalytic Mechanisms

Morpholine Derivative Synthesis

The synthesis of morpholine derivatives typically involves cyclization reactions or functional group modifications. For example, 2-morpholinoethanol is synthesized via the reaction of diethylene glycol with ammonia under catalytic conditions . Extending this methodology, 2-(2-Ethylaminoethyl)morpholine could be synthesized through:

-

Amination of Ethylene Oxide Derivatives: Reacting morpholine with 2-ethylaminoethyl chloride in the presence of a base.

-

Reductive Amination: Using morpholine and ethylamine with a reducing agent like hydrogen and a nickel catalyst.

Catalytic Process Optimization

Patent EP0036331B1 highlights the use of trickle-bed reactors and hydrogenation/dehydrogenation catalysts for morpholine synthesis . Applying similar conditions—temperatures of 200–220°C, hydrogen pressures of 48 × 10⁵ Pa, and nickel-based catalysts—could optimize the yield of 2-(2-Ethylaminoethyl)morpholine while minimizing byproducts like polyamines .

Applications in Pharmaceutical and Industrial Contexts

Pharmaceutical Intermediates

2-Morpholinoethanol is utilized in prodrug synthesis, such as ester derivatives of naproxen . Similarly, 2-(2-Ethylaminoethyl)morpholine could serve as a precursor for:

-

Anticancer Agents: Tertiary amines often enhance cell membrane permeability.

-

Neurological Drugs: The morpholine ring’s ability to cross the blood-brain barrier may aid in central nervous system targeting.

Biochemical Research

Studies on 2-morpholinoethanol demonstrate its role in stimulating DNA repair in rat hepatocytes . The ethylaminoethyl variant might exhibit enhanced bioactivity due to increased lipophilicity, making it valuable in cell culture systems or gene delivery mechanisms.

Comparative Analysis with 2-Morpholinoethanol

Structural Modifications and Impact

Replacing the hydroxyl group in 2-morpholinoethanol with an ethylaminoethyl side chain alters:

-

Basicity: Increased amine content enhances protonation potential.

-

Lipophilicity: The ethyl group improves lipid solubility, favoring membrane interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume